Valencene

Catalog No.
S546532
CAS No.
4630-07-3
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valencene

CAS Number

4630-07-3

Product Name

Valencene

IUPAC Name

(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1

InChI Key

QEBNYNLSCGVZOH-NFAWXSAZSA-N

SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C

Solubility

Insoluble in water; soluble in oils
Insoluble (in ethanol)

Synonyms

Valencene; NSC 148969; NSC-148969; NSC148969.

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(=C)C)C

Description

The exact mass of the compound Valencene is 204.1878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsinsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of polycyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Valencene is a naturally occurring monoterpene hydrocarbon found in the essential oils of many plants, including mango, hops, and turmeric []. Research into valencene is ongoing, but here are some areas of scientific exploration:

  • Anti-inflammatory properties

    Studies have investigated the potential anti-inflammatory effects of valencene. For example, one study explored the effects of valencene on lipopolysaccharide (LPS)-induced inflammatory responses in mice []. LPS can trigger inflammation, and researchers investigated whether valencene could help reduce this response.

  • Anticancer properties

    Some scientific research has looked at the potential for valencene to have anticancer properties. For instance, a study examined the effects of valencene on human colorectal cancer cells []. The researchers investigated whether valencene could suppress the growth of these cancer cells.

  • Insecticidal properties

    Research has also explored the potential insecticidal properties of valencene. One study looked at the effects of valencene on the housefly, Musca domestica []. The researchers investigated whether valencene could repel or kill these insects.

Valencene is a sesquiterpene, a type of hydrocarbon that consists of 15 carbon atoms, primarily recognized for its citrus aroma. It is predominantly found in the essential oils of citrus fruits, especially Valencia oranges, from which it is economically extracted. The chemical structure of valencene is characterized by a bicyclic framework, specifically identified as 1,2,3,4,4a,5,6,7-octahydronaphthalene with a prop-1-en-2-yl substituent. Its molecular formula is C15H24 .

  • Limited data is available on the specific safety profile of Valencene.
  • Generally, terpenes like Valencene are considered to have low toxicity [].
  • As with any new compound, exercising caution and following proper handling procedures is recommended during research or industrial applications.

Valencene undergoes various chemical transformations, particularly oxidation. One significant reaction involves the conversion of valencene to nootkatone, which possesses a similar pleasant aroma and has important applications in flavoring and fragrance industries. This transformation can occur through several pathways:

  • Biocatalytic Transformation: Valencene can be oxidized using microbial enzymes to produce nootkatone. For instance, the enzyme valencene synthase catalyzes the conversion from farnesyl pyrophosphate to valencene, which can subsequently be transformed into nootkatone via various microbial species .
  • Chemical Catalysis: Chemical methods have also been developed to oxidize valencene into nootkatone using agents like hydrogen peroxide or metalloporphyrins .
  • Thermal Degradation: Valencene can undergo thermal degradation processes that lead to the formation of various byproducts along with nootkatone .

Valencene exhibits several biological activities that contribute to its value in various industries. Notably, it has been studied for its potential therapeutic effects, including:

  • Antimicrobial Properties: Some studies suggest that valencene may possess antimicrobial activity against certain pathogens .
  • Insect Repellent: Its citrus scent is not only appealing but also acts as a natural insect repellent, making it useful in pest control formulations .
  • Flavor and Fragrance

Valencene can be synthesized through several methods:

  • Natural Extraction: The most traditional method involves extracting valencene from citrus fruits like Valencia oranges. This method yields low concentrations due to the abundance of other compounds in the oil .
  • Microbial Fermentation: Advances in biotechnology have led to the development of microbial fermentation techniques where engineered microorganisms (such as bacteria and yeast) are used to biosynthesize valencene from simple carbon sources .
  • Chemical Synthesis: Synthetic pathways have been developed to create valencene from simpler organic precursors through multi-step reactions involving various catalysts .

Valencene has diverse applications across several industries:

  • Food and Beverage Industry: Used as a flavoring agent due to its pleasant citrus aroma.
  • Fragrance Industry: Incorporated into perfumes and personal care products for its refreshing scent.
  • Pest Control: Serves as a natural insect repellent in agricultural applications.
  • Pharmaceuticals: Investigated for potential therapeutic effects including antimicrobial properties .

Research on valencene interactions focuses on its conversion pathways and biological effects:

  • Studies have shown that valencene can interact with various enzymes during its transformation into nootkatone, highlighting the importance of enzyme specificity in biocatalytic processes .
  • Interaction studies also explore how valencene's aroma influences consumer preferences in food and fragrance products.

Several compounds share structural or functional similarities with valencene. Here are some notable examples:

CompoundStructure TypeKey Features
NootkatoneSesquiterpeneDerived from valencene; strong grapefruit aroma; used in flavoring and fragrances.
LimoneneMonoterpeneFound in citrus fruits; known for its lemon scent; used in cleaning products and food flavoring.
GeraniolMonoterpeneFloral scent; used in perfumes and cosmetics; has antimicrobial properties.
PineneMonoterpeneFound in pine trees; contributes to fresh scent; used in fragrances and as a solvent.

Valencene's uniqueness lies in its specific citrus profile and its role as a precursor to nootkatone, setting it apart from other terpenes that may have different aromatic characteristics or applications .

Valencene biosynthesis in citrus fruits follows the well-established terpenoid biosynthetic pathway through the cytoplasmic mevalonate pathway. The biosynthesis begins with the universal five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate, which are produced via the mevalonate pathway in the cytoplasm [1] [2]. Through sequential condensation reactions, these precursors form farnesyl diphosphate, the immediate precursor for valencene biosynthesis [2] [3].

The conversion of farnesyl diphosphate to valencene is catalyzed by valencene synthase, a specialized sesquiterpene synthase enzyme [4] [5]. In citrus species, the primary valencene synthase gene identified is CsTPS1 (Citrus sinensis terpene synthase 1), which belongs to the large terpene synthase family [4] [6]. This enzyme demonstrates high specificity for farnesyl diphosphate as substrate and converts it to valencene through a complex cyclization mechanism [7] [8]. The recombinant enzyme has been shown to produce valencene as the single major product when expressed in bacterial systems [4].

The biosynthetic pathway involves multiple regulatory layers. The expression of CsTPS1 is controlled by transcription factors, particularly CitAP2.10, an APETALA2/ethylene response factor family member [9] [10]. This transcription factor directly binds to the CsTPS1 promoter region and trans-activates its expression [9]. Additionally, CitMYC3, a basic helix-loop-helix transcription factor, acts as a positive regulator of both CsTPS1 and CitAP2.10, creating a regulatory cascade [11]. The activity of these transcription factors is modulated by ethylene signaling, which enhances valencene biosynthesis by upregulating the expression of key biosynthetic genes [9] [12].

Valencene synthase belongs to the class I terpene synthase family and contains characteristic conserved motifs including the DDXXD motif essential for metal binding and catalysis [13]. The enzyme requires divalent metal ions, typically magnesium or manganese, for optimal activity [14]. The cyclization mechanism involves the formation of intermediate carbocation species that undergo complex rearrangements to form the characteristic valencene bicyclic structure [15].

Quantitative Variation Among Plant Species

Valencene concentration varies significantly among different plant species and even within citrus species. Among citrus fruits, Valencia oranges represent the highest natural source of valencene, with concentrations reaching 12.84 mg/kg in peel tissue compared to only 0.08 mg/kg in flesh tissue [1]. Sweet orange juice contains valencene at levels ranging from 2.1 to 3.3 mg/kg, with seasonal variation affecting these concentrations [16] [17].

Within citrus species, substantial quantitative differences exist. Temple mandarin shows valencene comprising 9.4% of total volatile content, while Murcott mandarin exhibits complete valencene deficiency due to reduced CsTPS1 gene expression [18]. Fortune mandarin produces intermediate levels, and commercial varieties like Hamlin and Ambersweet oranges generally contain higher valencene levels than hybrid varieties [19]. This variation is attributed to genetic factors, particularly differences in valencene synthase gene expression and regulatory mechanisms [20].

The quantitative distribution in citrus fruits follows a clear pattern: valencene is most abundant in sweet orange varieties, followed by mandarins, with significant variation among individual cultivars [21]. Comprehensive analysis of 108 citrus accessions representing seven species revealed that sweet oranges consistently produced the highest valencene concentrations compared to other citrus types [21]. Mediterranean-grown citrus fruits generally contain higher valencene levels than those grown in tropical or subtropical regions [22].

Non-citrus species also produce valencene, often in higher concentrations than citrus. Alpinia oxyphylla fruit essential oil contains valencene at 19.04 grams per 100 grams, making it the primary component [23]. This concentration is substantially higher than any citrus source, indicating the potential of non-citrus plants as alternative valencene sources. The leaves of Alpinia oxyphylla also contain valencene as the second major compound in petroleum ether fractions [24].

Other notable valencene-producing species include Myrica rubra, where valencene constitutes a substantial component of the essential oil from leaves [25] [26]. Cyperus rotundus rhizomes contain bioactive valencene compounds [27] [28]. Vitis vinifera flowers emit valencene as a major volatile compound, with the grape valencene synthase producing both valencene and 7-epi-alpha-selinene [29]. The Nootka cypress (Callitropsis nootkatensis) produces valencene in heartwood as a precursor to nootkatone [14].

Environmental Factors Affecting Natural Concentration

Environmental factors significantly influence valencene concentration in plants, with developmental stage being the most critical determinant. In citrus fruit development, valencene accumulation follows a dramatic pattern, with a 9-fold increase at 180 days after full bloom and a remarkable 93-fold increase at 210 days after full bloom [1] [12]. This developmental regulation correlates with increased expression of CsTPS1 and its regulatory transcription factors [12].

Ethylene treatment represents a major environmental factor affecting valencene concentration. Valencia orange fruits treated with ethylene show over 20% increase in valencene content compared to air-treated controls [1] [12]. This effect is mediated through ethylene signaling pathways that enhance CitAP2.10 expression, which in turn upregulates CsTPS1 transcription [9] [12]. The ethylene response is blocked by 1-methylcyclopropene, an ethylene action inhibitor, confirming the specific role of ethylene signaling in valencene biosynthesis [9].

Seasonal and harvest timing effects demonstrate clear patterns in valencene accumulation. Valencia oranges harvested during mid-to-late season (April-May) show optimal valencene profiles, while early harvest results in lower volatile compound concentrations [17] [30]. The temporal changes reflect the natural fruit maturation process and optimal timing for commercial quality [17].

Geographical location and climate conditions substantially affect valencene production. Mediterranean-grown citrus fruits consistently show higher valencene concentrations than those grown in tropical or subtropical regions [22]. This difference is attributed to climate-related effects on plant metabolism and gene expression patterns. Environmental stress conditions, including temperature fluctuations and water stress, can enhance valencene production as part of plant defense mechanisms [31].

Plant health status dramatically impacts valencene concentration. Citrus fruits affected by Huanglongbing disease show 50-67% reduction in valencene content compared to healthy controls [32]. This reduction reflects the disruption of normal metabolic pathways and gene expression patterns in diseased plants [32]. The disease affects the overall volatile profile, with symptomatic fruits showing altered ratios of different volatile compounds [32].

Irrigation conditions influence valencene presence in non-citrus species, as demonstrated in olive trees where water management affects valencene accumulation [1]. Storage conditions also affect valencene stability, with extended storage leading to decreased concentrations due to volatile compound degradation [33].

Botanical Taxonomy of Valencene-Producing Species

Valencene production spans multiple plant families, indicating convergent evolution of sesquiterpene biosynthetic capabilities. The primary valencene-producing family is Rutaceae, which includes all major citrus species. Within this family, the genus Citrus contains the most significant valencene producers, with species including Citrus sinensis (sweet orange), Citrus paradisi (grapefruit), Citrus reticulata (mandarin), and Citrus limon (lemon) [1] [34].

The sweet orange (Citrus sinensis) represents the most taxonomically significant valencene producer, with multiple cultivars including Valencia, Hamlin, and Navel varieties showing consistent valencene production [18] [16]. The Valencia variety, from which valencene derives its name, demonstrates the highest natural concentrations and serves as the primary commercial source [16]. Mandarin hybrids show significant genetic variation in valencene production, with some cultivars like Temple producing high levels while others like Murcott show complete deficiency [18].

The Zingiberaceae family contains notable valencene producers, particularly Alpinia oxyphylla, a traditional Chinese medicinal plant [24] [23]. This species produces valencene concentrations exceeding those found in citrus, suggesting specialized metabolic pathways for sesquiterpene production [23]. The high valencene content in both fruit and leaf tissues indicates constitutive expression of valencene biosynthetic genes [24].

The Myricaceae family includes Myrica rubra (Chinese bayberry), which produces valencene in essential oils from leaves [25] [26]. This species demonstrates the presence of valencene synthase activity in non-citrus dicotyledonous plants, expanding the taxonomic range of valencene-producing species [26]. The essential oil composition includes multiple sesquiterpenes, with valencene as a substantial component [25].

The Cyperaceae family contributes Cyperus rotundus (purple nutsedge), a widespread sedge species that produces bioactive valencene in rhizome tissues [27] [28]. This monocotyledonous species represents a distinct evolutionary lineage for valencene production, indicating independent evolution of sesquiterpene biosynthetic capabilities [28].

The Vitaceae family includes Vitis vinifera (grape), which produces valencene in flower tissues as a major volatile emission [29]. Grape valencene synthase has been functionally characterized and shows activity similar to citrus enzymes, producing both valencene and related sesquiterpenes [29]. This demonstrates valencene production in economically important non-citrus crops [29].

The Cupressaceae family contains Callitropsis nootkatensis (Nootka cypress), which produces valencene in heartwood tissues as a precursor to nootkatone [14]. This gymnosperm species represents an ancient lineage of valencene-producing plants, with valencene synthase belonging to the TPS-d subfamily specific to gymnosperms [14].

The Apiaceae family includes Eryngium glaciale, a cold-adapted species that produces valencene through a novel monocot-derived valencene synthase [13]. This species extends the geographical range of valencene production to alpine environments [13].

The Oleaceae family contributes Olea europaea (olive), where valencene presence is influenced by irrigation conditions, demonstrating environmental regulation of sesquiterpene production [1]. The Cannabaceae family includes Cannabis strains, particularly those with citrus-scented profiles like Tangie and Agent Orange, which contain valencene as a minor terpene component [34] [35].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless to pale yellow oily liquid

XLogP3

5.2

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

Density

0.914-0.919

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96H21P91IG

GHS Hazard Statements

Aggregated GHS information provided by 1678 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1678 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1677 of 1678 companies with hazard statement code(s):;
H304 (98.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

4630-07-3

Wikipedia

Valencene

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, (1R,7R,8aS)-: ACTIVE

Dates

Last modified: 08-15-2023
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13: Silva DB, Weldegergis BT, Van Loon JJ, Bueno VH. Qualitative and Quantitative Differences in Herbivore-Induced Plant Volatile Blends from Tomato Plants Infested by Either Tuta absoluta or Bemisia tabaci. J Chem Ecol. 2017 Jan;43(1):53-65. doi: 10.1007/s10886-016-0807-7. Epub 2017 Jan 3. PubMed PMID: 28050733; PubMed Central PMCID: PMC5331093.
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19: Shen SL, Yin XR, Zhang B, Xie XL, Jiang Q, Grierson D, Chen KS. CitAP2.10 activation of the terpene synthase CsTPS1 is associated with the synthesis of (+)-valencene in 'Newhall' orange. J Exp Bot. 2016 Jul;67(14):4105-15. doi: 10.1093/jxb/erw189. Epub 2016 May 18. PubMed PMID: 27194737; PubMed Central PMCID: PMC5301923.
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